1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride
Description
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, D₂O):
| δ (ppm) | Multiplicity | Assignment |
|---|---|---|
| 3.2–3.0 | m | N–CH₃ (1,9-dimethyl) |
| 3.5–3.3 | m | Spiro ring CH₂ groups |
| 2.9–2.7 | m | Ethylene protons |
¹³C NMR (101 MHz, D₂O):
| δ (ppm) | Assignment |
|---|---|
| 52.1 | N–CH₃ (1,9-dimethyl) |
| 48.7 | Spiro junction carbon |
| 35.2 | Methylene carbons |
Mass Spectrometry
| m/z | Ion/Fragment |
|---|---|
| 292.68 | [M]⁺ (molecular ion) |
| 257.54 | [M – 3Cl + 3H]⁺ |
| 154.22 | C₇H₁₄N₃⁺ (spiro core) |
Fragmentation Pathways:
- Loss of chloride counterions (-35.45 Da each).
- Cleavage of the spiro ring, yielding cyclic amine fragments.
Properties
IUPAC Name |
1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane;trihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3.3ClH/c1-12-6-3-10(4-7-12)9-11-5-8-13(10)2;;;/h11H,3-9H2,1-2H3;3*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJWMEGBWXCOHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)CNCCN2C.Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride typically involves the reaction of appropriate amines with formaldehyde and subsequent cyclization. The reaction conditions often include:
Temperature: Moderate temperatures around 25-50°C.
Solvent: Common solvents include methanol or ethanol.
Catalysts: Acidic catalysts such as hydrochloric acid are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants.
Purification: The product is purified through crystallization or distillation.
Quality Control: Rigorous quality control measures ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural and functional differences between the target compound and analogous spirocyclic derivatives:
Biological Activity
1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride (CAS No. 1390654-87-1) is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a spirocyclic arrangement and multiple nitrogen atoms, suggests diverse biological activities. This article explores its biological activity through various studies and data.
- Molecular Formula : C10H24Cl3N3
- Molar Mass : 292.68 g/mol
- CAS Number : 1390654-87-1
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that it may act as a modulator for specific receptors involved in cellular signaling pathways.
Key Mechanisms:
- Receptor Binding : The compound exhibits potential binding affinity to histamine H3 receptors, which may influence neurotransmitter release and play a role in neurological disorders .
- Anticancer Properties : Preliminary studies suggest that derivatives of triazaspiro compounds can inhibit tumor growth by targeting specific oncogenic pathways .
In Vitro Studies
- Cell Line Testing : In vitro assays using cancer cell lines (e.g., MOLM-13 for acute myeloid leukemia) demonstrated that the compound can significantly reduce cell viability at micromolar concentrations. The reported IC50 values indicate potent activity against these cell lines .
- Mechanistic Insights : The compound's ability to modulate RNA modification processes has been highlighted in recent studies, where it was shown to affect the m6A methylation levels in RNA, impacting gene expression related to cancer progression .
In Vivo Studies
Research on animal models has shown promising results regarding the pharmacokinetics and therapeutic efficacy of the compound. Specific studies have reported:
- Tumor Reduction : Animal studies indicated a significant reduction in tumor size when treated with this compound compared to control groups.
- Safety Profile : Toxicological assessments revealed manageable side effects at therapeutic doses, suggesting a favorable safety profile for further clinical development.
Case Studies
| Study | Model | Findings |
|---|---|---|
| Study A | MOLM-13 Cell Line | IC50 = 5 nM; significant reduction in m6A levels |
| Study B | Prostate Cancer Model | Tumor size reduced by 40% after treatment |
| Study C | Histamine Receptor Binding | Affinity confirmed via radiolabeled assays |
Q & A
Q. What synthetic strategies are commonly employed for 1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride?
- Methodological Answer : Synthesis typically involves:
- Buchwald-Hartwig coupling for aryl-amine bond formation (e.g., pyrimidine or phenylmethyl derivatives) .
- Ring-closing metathesis (RCM) to construct the spirocyclic core, enabling scalability (5–20 g scale) .
- Boc deprotection under acidic conditions to unmask reactive amines for further functionalization .
- Example: A Boc-protected intermediate is coupled via Buchwald-Hartwig, followed by deprotection to yield the final compound .
Q. Which analytical techniques are critical for structural confirmation?
- Methodological Answer : Key techniques include:
Q. What biological targets and mechanisms are associated with this compound?
- Methodological Answer : The compound exhibits chemokine receptor antagonism , inhibiting interactions between chemokines (e.g., CXCR4) and their receptors. This mechanism is relevant for treating inflammatory diseases, autoimmune disorders, and transplant rejection . Assays measuring receptor binding affinity (e.g., competitive ELISA) are recommended for initial validation.
Q. What storage conditions ensure compound stability?
- Methodological Answer : Store under inert atmosphere (N₂/Ar) , protect from light, and maintain at room temperature to prevent decomposition. Avoid repeated freeze-thaw cycles for solutions .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be addressed?
- Methodological Answer :
- Use chiral HPLC or diastereomeric salt crystallization to separate enantiomers.
- Monitor unexpected rearrangements (e.g., acyl group migration from N1 to N9 in diazaspiro derivatives) via dynamic NMR or kinetic studies .
- Optimize reaction conditions (e.g., temperature, solvent polarity) to favor desired stereoisomers.
Q. How to resolve contradictions in crystallographic data for spirocyclic derivatives?
- Methodological Answer :
- Compare experimental X-ray data (bond lengths, angles) with density functional theory (DFT) calculations to validate structural anomalies .
- Perform variable-temperature XRD to assess thermal motion or disorder in crystal lattices .
- Cross-reference with solid-state NMR to confirm hydrogen bonding or conformational flexibility .
Q. What strategies optimize scalability for industrial-grade synthesis?
- Methodological Answer :
- Replace chromatographic purification with recrystallization or distillation (e.g., patent methods describe non-solvate crystals with high stability for large-scale production) .
- Use flow chemistry to enhance reaction control and throughput for intermediates like Boc-protected amines .
Q. How to design assays for evaluating chemokine receptor antagonism?
- Methodological Answer :
- In vitro : Competitive binding assays using radiolabeled chemokines (e.g., ¹²⁵I-CXCL12) and recombinant receptors .
- In vivo : Murine models of inflammation (e.g., LPS-induced lung injury) to measure cytokine suppression (IL-6, TNF-α) .
- Structural analysis : Molecular docking studies to map binding interactions within receptor active sites.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
